Cas no 1017665-61-0 (3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine)

3-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a chlorophenyl substituent and an amine functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in active compounds. The amine group offers a reactive site for further functionalization, enabling the synthesis of diverse derivatives. The methyl group at the 1-position contributes to stability, reducing susceptibility to metabolic degradation. This structure is of interest in medicinal chemistry for its potential role in designing biologically active molecules, including kinase inhibitors or antimicrobial agents.
3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine structure
1017665-61-0 structure
Product Name:3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
CAS No:1017665-61-0
MF:C10H10ClN3
MW:207.659500598907
CID:4559244
PubChem ID:20983442
Update Time:2025-05-21

3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-AMoino-5-(2-chlorophenyl)-2-Methylpyrazole
    • 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
    • Inchi: 1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3
    • InChI Key: ADEMSTSXGYEZNP-UHFFFAOYSA-N
    • SMILES: N1(C)C(N)=CC(C2=CC=CC=C2Cl)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1

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Additional information on 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine

3-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1017665-61-0): A Comprehensive Overview

The compound 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, with the CAS registry number 1017665-61-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications and unique chemical properties. The pyrazole ring serves as a central structural motif, with substituents at positions 3 and 5, contributing to its functional diversity.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine. Researchers have explored various strategies, including one-pot synthesis, microwave-assisted synthesis, and catalytic approaches, to optimize its production. These methods not only enhance yield but also minimize reaction time and environmental impact, aligning with the principles of green chemistry.

The structural uniqueness of this compound lies in its chlorophenyl group at position 3 and the methylamino group at position 5. These substituents play a pivotal role in modulating the electronic properties of the molecule, making it a promising candidate for applications in drug discovery and material development. For instance, studies have shown that the chlorophenyl group enhances the molecule's lipophilicity, which is crucial for drug absorption and bioavailability.

In terms of pharmacological applications, 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine has been investigated for its potential as an anti-inflammatory agent. Preclinical studies indicate that it exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Furthermore, its ability to modulate other enzymatic targets makes it a versatile lead compound for developing novel therapeutics.

Another area where this compound has shown promise is in materials science. Its pyrazole core can be functionalized to create advanced materials with tailored properties, such as high thermal stability and conductivity. Researchers have explored its use in organic electronics, where it serves as a building block for designing novel semiconductors and conductive polymers.

From an environmental perspective, understanding the degradation pathways of 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is crucial for assessing its ecological impact. Recent studies have focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under specific microbial consortia. These findings underscore the importance of sustainable practices in chemical synthesis and waste management.

In conclusion, 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1017665-61-0) stands as a testament to the interdisciplinary nature of modern chemical research. Its unique structure, coupled with cutting-edge synthetic techniques and diverse applications, positions it as a key molecule in advancing scientific innovation across multiple domains.

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